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Introduction

Heat shock protein 70 (Hsp70) is a crucial molecular chaperone involved in maintaining protein
homeostasis.[1][2] Its function is intricately regulated by a suite of co-chaperones, most notably
the J-domain containing Hsp40 family, which stimulates Hsp70's ATPase activity and substrate
binding.[3][4] The dysregulation of the Hsp70 chaperone system is implicated in various
diseases, including cancer and neurodegenerative disorders, making it a compelling target for
therapeutic intervention.[2][5][6]

The small molecule 116-9e has emerged as a valuable chemical probe for studying the
function of Hsp70 co-chaperones. Specifically, 116-9e acts as an inhibitor of the interaction
between Hsp70 and its Hsp40 co-chaperone (specifically the bacterial DnaK-DnaJ and the
human Hsp70-DNAJAL interaction).[1][5] It functions by sterically hindering the J-domain of
Hsp40 from stimulating the ATPase activity of Hsp70, thereby suppressing downstream
chaperone functions such as protein folding.[1] This document provides detailed application
notes and experimental protocols for utilizing 116-9e to investigate Hsp70 co-chaperone
function in both biochemical and cellular contexts.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of 116-9e
on Hsp70 function from published literature.
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Table 1: In Vitro Inhibition of Hsp70 Function by 116-9e

Effect of 116- Quantitative
Assay Type Hsp70 System Reference
9e Value
Inhibition of
o DnaK-DnaJ _ o
ATPase Activity nucleotide ~80% inhibition [1]
complex ]
hydrolysis
- DnaK-GrpE . .
ATPase Activity Little to no effect Not significant [1]
complex
Luciferase ) Suppression of Significant
) DnaK-mediated ) ] [1]
Folding refolding suppression

Table 2: Cellular Activity of 116-9e as a DNAJAL Inhibitor
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. Combinatio
Cell Line Assay Type Readout Synergy Reference
n Agent
Cell Viability
Growth
LNCaP (CellTiter- o Cabozantinib Synergistic [718]
Inhibition
Glo)
Cell Viability
) Growth ) o
LNCaP (CellTiter- o Clofarabine Synergistic [718]
Inhibition
Glo)
Cell Viability
] Growth i ] o
LNCaP (CellTiter- o Vinblastine Synergistic [718]
Inhibition
Glo)
Cell Viability
Growth
LNCaP (CellTiter- o Idarubicin Antagonistic [718]
Inhibition
Glo)
Cell Viability
] Growth ) o
LNCaP (CellTiter- o Omacetaxine  Antagonistic [71[8]
Inhibition
Glo)
Cell Viability
Growth
LNCaP (CellTiter- o Sorafenib Antagonistic [718]
Inhibition
Glo)
3D Spheroid Spheroid Synergistic Physical
LNCaP P p _ ynerg , Y , [7]
Model Disruption Drugs disruption
3D Spheroid Spheroid Antagonistic Minimal
LNCaP [7]
Model Morphology Drugs changes
Mandatory Visualization
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Caption: Mechanism of 116-9e inhibition of the Hsp70 chaperone cycle.
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Caption: General experimental workflow for studying 116-9e.

Experimental Protocols
In Vitro Hsp70 ATPase Activity Assay

This protocol is designed to measure the rate of ATP hydrolysis by Hsp70 (DnaK) in the
presence of its co-chaperone Hsp40 (DnaJd) and the effect of 116-9e. The assay is based on
the colorimetric detection of inorganic phosphate (Pi) released during ATP hydrolysis using a
malachite green reagent.

Materials:

Purified E. coli DnaK, DnaJ, and GrpE proteins

e 116-9e compound

e ATP

o Assay Buffer: 100 mM Tris-HCI pH 7.4, 20 mM KCI, 6 mM MgCl2

e Malachite Green Reagent

e 34% (w/v) Sodium Citrate

e 96-well microplate

Plate reader capable of measuring absorbance at 620 nm

Procedure:

e Reagent Preparation:

o Prepare a stock solution of 116-9e in DMSO.

o Prepare working solutions of DnaK, DnaJ, and GrpE in Assay Buffer.

o Prepare a 10 mM ATP stock solution in water.
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e Assay Setup:

o In a 96-well plate, add the following components in order to a final volume of 25 pL:

Assay Buffer

DnaK (final concentration: 0.6 pM)

DnaJ (final concentration: 1.0 puM)

For control wells with GrpE, add GrpE (final concentration: 0.9 uM) instead of DnaJ.

116-9e at various concentrations (or DMSO for control).
o Pre-incubate the plate at 37°C for 10 minutes.
« Initiate Reaction:
o Add ATP to a final concentration of 1 mM to initiate the reaction.
e Incubation:
o Incubate the plate at 37°C for 60 minutes.
» Stop Reaction and Color Development:
o Add 80 pL of Malachite Green Reagent to each well.
o Immediately add 10 pL of 34% Sodium Citrate to quench the reaction.
o Incubate at room temperature for 15-20 minutes to allow for color development.
o Data Acquisition:
o Measure the absorbance at 620 nm using a microplate reader.
o Data Analysis:

o Subtract the absorbance of the no-enzyme control from all readings.
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o Generate a standard curve using known concentrations of inorganic phosphate to convert
absorbance values to the amount of Pi produced.

o Calculate the percentage of inhibition by 116-9e relative to the DMSO control.

Luciferase Refolding Assay

This assay measures the ability of the Hsp70 chaperone system to refold chemically denatured
firefly luciferase, a process that is dependent on the Hsp70-Hsp40 interaction.

Materials:

o Purified E. coli DnaK, DnaJ, and GrpE proteins
» Firefly Luciferase

e 116-9e compound

e Guanidinium hydrochloride (GdnHCI)

o Refolding Buffer: 25 mM HEPES-KOH pH 7.6, 100 mM KOAc, 10 mM Mg(OAc)z, 2 mM ATP,
5mMDTT

e Luciferase Assay Reagent
e 96-well opaque microplate
e Luminometer

Procedure:

 Luciferase Denaturation:

o Denature firefly luciferase by incubating it in a solution containing 6 M GdnHCI for at least
1 hour at room temperature.

e Assay Setup:

o In a 96-well opaque plate, prepare the refolding reaction mixture (final volume 100 pL):

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b1675920?utm_src=pdf-body
https://www.benchchem.com/product/b1675920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Refolding Buffer

DnaK (final concentration: 0.2 uM)

DnaJ (final concentration: 0.05 uM)

GrpE (final concentration: 0.02 uM)

116-9e at various concentrations (or DMSO for control).

« Initiate Refolding:

o Initiate the refolding reaction by diluting the denatured luciferase 100-fold into the reaction
mixture.

e Incubation:
o Incubate the plate at 30°C.
o Measure Luciferase Activity:

o At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the reaction
mixture and add it to the Luciferase Assay Reagent according to the manufacturer's
instructions.

o Immediately measure the luminescence using a luminometer.
o Data Analysis:
o Plot the luminescence units over time for each condition.
o Calculate the percentage of refolded luciferase relative to a native luciferase control.

o Determine the effect of 116-9e on the rate and yield of luciferase refolding.

Cell Viability Assay

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to
determine the effect of 116-9e, alone or in combination with other drugs, on the viability of
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cancer cells.

Materials:

e LNCaP (or other relevant cancer cell line)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
e 116-9e compound

e Other test compounds (e.g., cabozantinib, clofarabine)

o CellTiter-Glo® Luminescent Cell Viability Assay Kit

e 96-well opaque-walled microplate

e Luminometer

Procedure:

Cell Seeding:

o Seed LNCaP cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per
well in 100 pL of complete medium.

o Incubate for 24 hours at 37°C in a 5% CO: incubator.

Compound Treatment:
o Prepare serial dilutions of 116-9e and other test compounds in complete medium.

o Add the compounds to the cells, alone or in combination, at the desired final
concentrations. Include a DMSO vehicle control.

Incubation:

o Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Assay Procedure:
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[e]

Equilibrate the plate to room temperature for 30 minutes.

o

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

[¢]

Add 100 L of CellTiter-Glo® Reagent to each well.

o

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

[e]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Data Acquisition:
o Measure the luminescence using a luminometer.

e Data Analysis:
o Subtract the background luminescence (from wells with medium only).
o Calculate cell viability as a percentage of the DMSO-treated control.

o For combination studies, calculate the Combination Index (CI) using software like
CompuSyn to determine synergy (Cl < 1), additivity (CI = 1), or antagonism (CI > 1).[8]

3D Spheroid Formation and Drug Testing

This protocol outlines the formation of 3D tumor spheroids and subsequent treatment with 116-
9e to assess its effect on a more physiologically relevant cancer model.

Materials:

LNCaP cells

Complete cell culture medium

Poly(2-hydroxyethyl methacrylate) (polyHEMA)

Ethanol

96-well U-bottom plates
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e 116-9e compound and other test drugs
e Microscope for imaging
Procedure:
o Plate Coating:
o Prepare a 12 mg/mL solution of polyHEMA in 95% ethanol.

o Coat the wells of a 96-well U-bottom plate with the polyHEMA solution and allow it to dry
completely under sterile conditions. This creates a non-adherent surface.

e Spheroid Formation:

o Seed LNCaP cells onto the coated plate at a density of 1,000-5,000 cells per well in 200
pL of complete medium.

o Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
o Incubate at 37°C in a 5% COz2 incubator for 3-5 days to allow for spheroid formation.
e Drug Treatment:

o Carefully replace half of the medium in each well with fresh medium containing the desired
concentrations of 116-9e and/or other drugs.

e Monitoring and Analysis:
o Monitor the spheroids daily using a microscope.
o Capture images to document changes in spheroid size, morphology, and integrity.

o At the end of the treatment period, spheroid viability can be assessed using the CellTiter-
Glo® 3D Cell Viability Assay, following the manufacturer's protocol.

o Data Analysis:

o Measure the diameter of the spheroids from the images to quantify growth inhibition.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1675920?utm_src=pdf-body
https://www.benchchem.com/product/b1675920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Analyze the viability data to determine the dose-response effect of 116-9e on the 3D
culture.

By employing these detailed protocols, researchers can effectively utilize 116-9e as a chemical
tool to dissect the intricate roles of Hsp70 co-chaperones in protein homeostasis and disease,
paving the way for a deeper understanding of this critical cellular machinery and the
development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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